molecular formula C22H22N2O6 B2732426 ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868224-07-1

ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2732426
CAS No.: 868224-07-1
M. Wt: 410.426
InChI Key: LCXWFWNZDGMAAF-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic compound featuring a 1,2-dihydroisoquinolinone core substituted at the 2-position with a carbamoylmethyl group linked to a 4-methoxyphenyl ring and at the 5-position with an ethoxyacetate ester. The ethyl ester group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-3-29-21(26)14-30-19-6-4-5-18-17(19)11-12-24(22(18)27)13-20(25)23-15-7-9-16(28-2)10-8-15/h4-12H,3,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXWFWNZDGMAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials

  • Anthranilic acid derivatives : Serve as precursors for constructing the bicyclic framework.
  • Ethyl chloroacetate : Introduces the ethoxyacetate side chain via nucleophilic substitution.
  • 4-Methoxyphenyl isocyanate : Likely reagent for installing the carbamoylmethyl group at position 2 of the isoquinolinone ring.

Proposed Synthetic Pathway

Based on analogous compounds, the synthesis of ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate may proceed as follows:

Step 1: Formation of 5-Hydroxy-1,2-dihydroisoquinolin-1-one

Anthranilic acid reacts with a carbonyl source (e.g., acetic anhydride) under reflux to form the isoquinolinone core. Nitration or hydroxylation at position 5 could follow, though direct functionalization methods remain speculative without explicit literature.

Step 2: Introduction of the Carbamoylmethyl Group

The 2-position of the isoquinolinone is alkylated using a bromoacetamide derivative. For instance, reacting 5-hydroxy-1,2-dihydroisoquinolin-1-one with 2-bromo-N-(4-methoxyphenyl)acetamide in the presence of a base like potassium carbonate yields the intermediate 2-{[(4-methoxyphenyl)carbamoyl]methyl}-5-hydroxy-1,2-dihydroisoquinolin-1-one.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 80–100°C
  • Duration: 6–12 hours

Step 3: Etherification with Ethyl Chloroacetate

The phenolic hydroxyl group at position 5 undergoes alkylation with ethyl chloroacetate. This step mirrors methodologies described for related quinazolinones, where nucleophilic substitution is facilitated by anhydrous potassium carbonate.

Optimization Parameters :

Parameter Optimal Value
Solvent Dry DMF
Base K₂CO₃ (2.5 equiv)
Temperature 60–70°C
Reaction Time 4–6 hours

Purification and Crystallization

Crystallization is critical for obtaining the pure compound. The patent WO2005089760A1 highlights the use of ethanol-water mixtures (95:5 v/v) for recrystallizing structurally similar isoquinolinone derivatives. Key steps include:

  • Dissolving the crude product in hot ethanol-water.
  • Concentrating the solution under reduced pressure (200–400 mbar).
  • Gradual cooling to 0–5°C to induce crystallization.

Yield Enhancement :

  • Distillation : Removing solvents like isopropyl ether improves yield.
  • Slow Cooling : Prevents amorphous solid formation, ensuring high crystallinity.

Analytical Characterization

Spectroscopic Data

While specific data for the target compound are unavailable, analogous compounds provide reference benchmarks:

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.2–7.3 (m, aromatic protons)
  • δ 4.2 (q, J = 7.1 Hz, OCH₂CH₃)
  • δ 3.8 (s, OCH₃)
  • δ 4.6 (s, CH₂COO)

IR (KBr) :

  • 1732 cm⁻¹ (C=O ester)
  • 1680 cm⁻¹ (C=O amide)
  • 1607 cm⁻¹ (C=N)

Thermal Analysis

Differential Scanning Calorimetry (DSC) of related compounds shows melting points near 485–569 K, suggesting similar thermal stability for the target molecule.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural Differences :

  • Substituent on Phenyl Ring : The analog replaces the 4-methoxyphenyl group with a 5-chloro-2-methoxyphenyl moiety, introducing an electron-withdrawing chlorine atom at the 5-position .
  • Ester Group : Uses a methyl ester instead of ethyl, reducing lipophilicity (logP likely lower by ~0.5–1.0 units).

Implications :

  • The chlorine atom may enhance binding affinity to target proteins via halogen bonding but could reduce solubility compared to the methoxy group.

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

Structural Differences :

  • Core Heterocycle: Replaces isoquinolinone with a 1,3,4-thiadiazole ring, introducing sulfur atoms that alter electronic properties (e.g., increased polarity).
  • Substituents : Features a phenylcarbamoyl group instead of 4-methoxyphenylcarbamoyl and lacks the ethoxyacetate moiety .

Implications :

  • The thiadiazole core may improve metabolic stability but reduce π-π stacking interactions due to reduced aromatic surface area.

Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham)

Structural Differences :

  • Backbone : Simplified phenylcarbamate structure without a fused heterocycle.
  • Functional Groups: Retains a carbamate group but lacks the isoquinolinone and acetoxy substituents .

Implications :

  • Desmedipham’s herbicidal activity suggests carbamates in the target compound may confer pesticidal properties. However, the absence of a heterocyclic core likely reduces target specificity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Core Heterocycle Ester Group Potential Application
Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate Est. C23H23N2O6 4-Methoxyphenyl, ethoxyacetate Isoquinolinone Ethyl Pharmaceutical/Agrochemical
Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate C22H20ClN2O6 5-Chloro-2-methoxyphenyl, methoxyacetate Isoquinolinone Methyl Drug intermediate
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C18H15N3O4S Phenylcarbamoyl, benzoate 1,3,4-Thiadiazole Methyl Synthetic intermediate
Desmedipham C16H16N2O4 Phenylcarbamate None (simple carbamate) Ethyl Herbicide

Research Findings and Trends

  • Isoquinolinone vs. Thiadiazole: Isoquinolinone derivatives exhibit broader biological activity due to planar aromatic systems, enabling DNA intercalation or enzyme inhibition. Thiadiazoles, while metabolically robust, are less explored in drug discovery .
  • Substituent Effects : Chlorine atoms (e.g., in ’s analog) improve target binding but may increase toxicity. Methoxy groups balance solubility and lipophilicity .
  • Ester Groups : Ethyl esters prolong half-life in vivo compared to methyl esters, as observed in pesticide analogs like desmedipham .

Biological Activity

Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound belonging to the isoquinoline derivatives. Its unique structure, which includes an isoquinoline core, a methoxyphenyl group, and an ethyl acetate moiety, has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound has a molecular formula of C23H24N2O4C_{23}H_{24}N_{2}O_{4} and a molecular weight of approximately 392.45 g/mol. Its structure can be represented as follows:

\text{Ethyl 2 2 4 methoxyphenyl carbamoyl methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Isoquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
  • Introduction of the Methoxyphenyl Group : This is accomplished via nucleophilic substitution reactions.
  • Esterification : The final step involves esterification with ethyl acetate under acidic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and glioblastoma cells. The compound's mechanism may involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction.

Case Study Findings :

  • A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against glioblastoma multiforme at low concentrations (nanomolar range), indicating its potential as an effective therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. For instance, it could inhibit enzymes linked to tumor growth or promote apoptosis in cancer cells.

Comparative Analysis of Similar Compounds

Compound NameStructure HighlightsBiological Activity
Ethyl 3-(4-hydroxyphenyl)-3-(phenylimino)-propanoateContains a phenylimino groupAntimicrobial
Methyl 3-(4-methoxyphenyl)-3-(phenylimino)-propanoateSimilar phenylimino structureAnticancer
Ethyl 4-(benzoylamino)-3-hydroxybutanoateFeatures an amide linkageAntimicrobial

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound in a laboratory setting?

Methodological Answer:

  • Reaction Conditions : Control temperature (e.g., 60–80°C for carbamoyl group coupling) and pH (neutral to mildly acidic) to minimize side reactions. Solvents like dichloromethane or ethanol are preferred due to their polarity and compatibility with amide/ester bond formation .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to accelerate coupling reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC or HPLC (C18 column, UV detection at 254 nm).

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; ester carbonyl at ~170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for esters and amides) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at calculated m/z).

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to model reaction pathways (e.g., nucleophilic attack on the ester group) .
  • Reaction Path Search : Apply nudged elastic band (NEB) methods to identify transition states and activation energies for carbamoyl group transformations .
  • Data Integration : Combine computational results with experimental data (e.g., kinetic studies) to refine predictive models .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm interactions with suspected biological targets (e.g., kinase enzymes) .
  • Meta-Analysis : Cross-reference data from public databases (e.g., PubChem, excluding BenchChem as per guidelines) to identify outliers and systemic biases .

Q. What advanced separation techniques are suitable for isolating byproducts during large-scale synthesis?

Methodological Answer:

  • Membrane Technology : Employ nanofiltration membranes (MWCO 300–500 Da) to separate unreacted precursors .
  • Chromatography : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation.
  • Crystallography : Optimize solvent systems (e.g., DMSO/water) to crystallize and characterize byproducts via single-crystal X-ray diffraction .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

Methodological Answer:

  • Controlled Replication : Standardize solvents, catalysts, and equipment (e.g., reflux condensers vs. microwave reactors) across labs .
  • Error Analysis : Quantify variability using statistical tools (e.g., ANOVA for batch-to-batch yield comparisons) .
  • Open Data Sharing : Publish raw NMR/MS files and reaction logs in repositories like Zenodo to enable peer validation .

Q. What methodologies ensure reproducibility in crystallographic studies of derivatives?

Methodological Answer:

  • Crystallization Protocols : Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to obtain high-quality crystals .
  • Data Validation : Cross-check CCDC deposition files (e.g., CCDC 1901024) for unit cell parameters and hydrogen bonding patterns .
  • Software Calibration : Standardize refinement parameters in SHELX or OLEX2 to reduce subjectivity in structural interpretations .

Safety and Handling in Academic Research

Q. What safety protocols are critical when handling toxic intermediates during synthesis?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods with HEPA filters .
  • Waste Management : Neutralize reactive intermediates (e.g., quenching with sodium bicarbonate) before disposal .
  • Emergency Preparedness : Maintain antidote kits (e.g., atropine for acetylcholinesterase inhibitors) and train staff in first-aid measures .

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